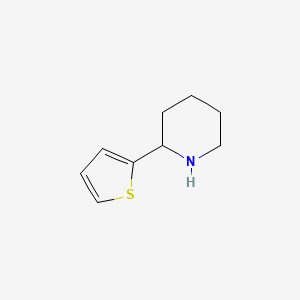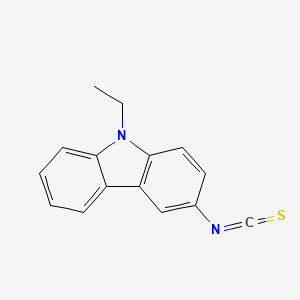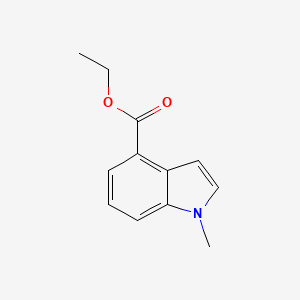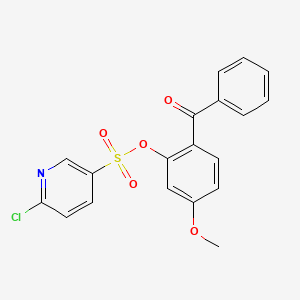
2-(Thiophen-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-yl)piperidine is a compound with a molecular weight of 203.74 . It is a piperidine derivative, where the phenyl ring has been replaced by thiophene . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . Various intra- and intermolecular reactions have been used to form different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H13NS.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h3,5,7-8,10H,1-2,4,6H2;1H . This indicates that the compound is a piperidine derivative where the phenyl ring has been replaced by thiophene . Chemical Reactions Analysis
Piperidine derivatives, including this compound, have been synthesized through various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Anticancer Applications
- Synthesis of Anticancer Compounds : 2-(Thiophen-2-yl)piperidine derivatives have shown potential in the synthesis of novel anticancer compounds. For example, 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives demonstrated considerable growth inhibition of human cancer cell lines, suggesting their potential as hits for drug discovery (Harishkumar et al., 2018).
- Novel Thiophene-Based Compounds : Thiophene and piperidine hybrids, such as thiophene/phenyl-piperidine hybrid chalcones, have been synthesized and characterized, showing properties that could be useful in drug development (Parvez et al., 2014).
- Anti-Breast Cancer Activity : Certain thiophene derivatives containing 1,2-dihydropyridines and thiazole have shown significant anti-breast cancer activity (Al-Said et al., 2011).
Chemical and Structural Studies
- Kinetics of Nucleophilic Substitution : The kinetics of the reaction between 2-bromo-3-nitro-5-X-thiophenes and piperidine in ethanol have been studied, providing insights into substituent effects on the rate of nucleophilic substitution, crucial for chemical synthesis (Dell'erba & Spinelli, 1965).
- Synthesis and Characterization : Piperidine-substituted thiophene derivatives have been synthesized and characterized for their chemical structures, including analysis of electronic structure and molecular interactions (Vrabel et al., 2014).
Pharmaceutical Research
- Antimicrobial Activities : Some piperidine derivatives, like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been synthesized and tested for antimicrobial activities, indicating potential use in treating infections (Ovonramwen et al., 2019).
- Enzyme Inhibitory Activities : Thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities against various enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic uses (Cetin et al., 2021).
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include 2-(thiophen-2-yl)piperidine, have been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers .
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability.
Result of Action
Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .
Safety and Hazards
Orientations Futures
Piperidine derivatives, including 2-(Thiophen-2-yl)piperidine, are considered important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were also covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Analyse Biochimique
Biochemical Properties
2-(Thiophen-2-yl)piperidine, like other thiophene-based analogs, has been found to have a variety of biological effects .
Cellular Effects
It has been suggested that it may have anti-cancer properties . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It has been suggested that it may have therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, and others .
Metabolic Pathways
It is suggested that it may interact with various enzymes or cofactors .
Transport and Distribution
It is suggested that it may interact with various transporters or binding proteins .
Subcellular Localization
It is suggested that it may be directed to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
2-thiophen-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHBPLJGCWXMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-difluorophenyl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822760.png)


![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2822764.png)

![2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile](/img/structure/B2822767.png)

![5-Chloro-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2822771.png)
![(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2822772.png)
![2-Methoxyethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2822773.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2822777.png)
![5-amino-N-(2,3-dimethylphenyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2822778.png)
![N-(4-ethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822780.png)